N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, also known as DMTA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTA is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Antitumor Activity
Thiazole derivatives have been synthesized and evaluated for their antitumor activities. For example, a study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, showing considerable anticancer activity against various cancer cell lines. This underscores the potential of thiazole derivatives in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
Thiazole compounds have also been investigated for their antimicrobial properties. A study synthesized novel thiazole derivatives by incorporating a pyrazole moiety, which exhibited significant antibacterial and antifungal activities. This highlights the role of thiazole derivatives in developing new antimicrobial agents (Saravanan et al., 2010).
Optoelectronic Properties
The optoelectronic properties of thiazole-based polymers have been explored, indicating potential applications in electronic devices. A study synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resultant conducting polymers, suggesting applications in electronic and optoelectronic devices (Camurlu & Guven, 2015).
Antibacterial Evaluation of Derivatives
Another study designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, evaluating their in vitro antibacterial activities against various bacteria. This research contributes to the search for new antibacterial agents with potential agricultural applications (Lu, Zhou, Wang, & Jin, 2020).
Glutaminase Inhibitors
Thiazole derivatives have been evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), offering insights into the therapeutic potential of GLS inhibition in cancer treatment. This indicates the significance of thiazole compounds in cancer research and potential therapeutic applications (Shukla et al., 2012).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-4-27-16-8-5-14(6-9-16)11-20(24)23-21-22-17(13-28-21)15-7-10-18(25-2)19(12-15)26-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHXQBCJFBHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide |
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